molecular formula C26H23N3O3 B3012279 (4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705886-10-7

(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B3012279
CAS No.: 1705886-10-7
M. Wt: 425.488
InChI Key: DYUHRUUDJQGMQT-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
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Scientific Research Applications

Chemical Sensing and Environmental Applications

One study highlights the use of Schiff-base molecules, related in structure to the compound of interest, for colorimetric and fluorescence sensing of pH. These molecules exhibit strong fluorescence intensity changes under varying pH conditions, demonstrating potential for environmental monitoring and chemical sensing applications (Halder, Hazra, & Roy, 2018).

Synthesis and Chemical Reactions

Another research area involves the synthesis and reactions of various chemical compounds, including the study of novel synthesis methods and the production of derivatives with potential biological activities. For instance, compounds with similar structural motifs have been synthesized to explore their chemical properties and reaction mechanisms, suggesting avenues for the creation of new materials or drugs (Ibrahim, El-Shaaer, & Hassan, 2002).

Spectroscopic Properties and Material Science

Investigations into the spectroscopic properties of related compounds have provided insights into their electronic absorption, excitation, and fluorescence properties. These studies contribute to the understanding of how such compounds interact with light, which is crucial for designing optical materials, sensors, and imaging agents (Al-Ansari, 2016).

Antimicrobial and Biological Activities

Research on derivatives of the compound has also explored their antimicrobial activities. For example, studies have designed new molecular entities with potential antimicrobial properties, indicating the possibility of developing new antibiotics or antiseptics based on these chemical frameworks (Ramudu et al., 2017).

Advanced Synthesis Techniques

Moreover, advanced synthesis techniques, such as electrochemical methods, have been employed to create novel derivatives possessing unique properties, such as anti-stress oxidative properties. These methods demonstrate the versatility of the compound's structural framework for generating substances with specific functional attributes (Largeron & Fleury, 1998).

Mechanism of Action

Target of Action

The compound “(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targets. The quinoxaline moiety in the compound has been associated with a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . The piperidine moiety is known to interact with resistant strains of Plasmodium falciparum .

Mode of Action

The quinoxaline moiety is known to interact with various targets, receptors, or microorganisms . The piperidine moiety has been shown to inhibit the growth of Plasmodium falciparum .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its complex structure. Quinoxaline derivatives have been shown to interact with various biochemical pathways, including those involved in cancer, microbial infections, and inflammation . The piperidine moiety may affect pathways related to the life cycle of Plasmodium falciparum .

Result of Action

The compound’s action results in the inhibition of the growth of Plasmodium falciparum . It may also have anti-cancer, anti-microbial, and anti-inflammatory effects due to the presence of the quinoxaline moiety .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s fluorescence properties can be affected by the solvent environment . Additionally, the compound’s anti-malarial activity may be influenced by the specific strain of Plasmodium falciparum and its resistance mechanisms .

Properties

IUPAC Name

(4-phenoxyphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c30-26(19-10-12-21(13-11-19)31-20-6-2-1-3-7-20)29-16-14-22(15-17-29)32-25-18-27-23-8-4-5-9-24(23)28-25/h1-13,18,22H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUHRUUDJQGMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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